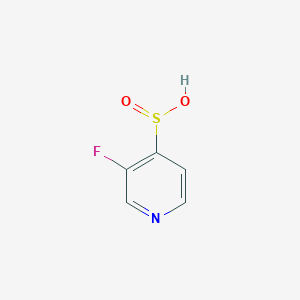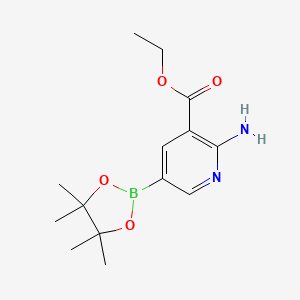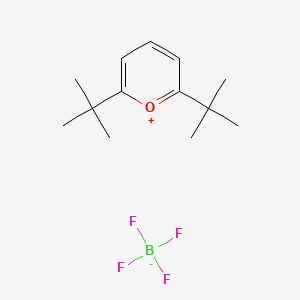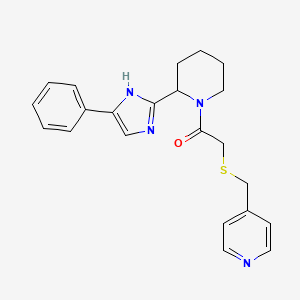
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide is a chemical compound with the molecular formula C9H14N6O2S It is known for its unique structure, which includes a purine ring substituted with dimethylamino and sulfonic acid dimethylamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide typically involves the reaction of 6-chloro-9H-purine with dimethylamine and subsequent sulfonation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may involve heating the reaction mixture to facilitate the substitution and sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine-substituted purines.
Aplicaciones Científicas De Investigación
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antitumor and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Pathways involved may include purine metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Dimethylamino-9H-purine-2-sulfonamide
- 6-Dimethylamino-9H-purine-2-carboxamide
- 6-Dimethylamino-9H-purine-2-thiol
Uniqueness
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
90610-93-8 |
|---|---|
Fórmula molecular |
C9H14N6O2S |
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
6-(dimethylamino)-N,N-dimethyl-7H-purine-2-sulfonamide |
InChI |
InChI=1S/C9H14N6O2S/c1-14(2)8-6-7(11-5-10-6)12-9(13-8)18(16,17)15(3)4/h5H,1-4H3,(H,10,11,12,13) |
Clave InChI |
NLPMUTNIJWXJOX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC2=C1NC=N2)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride](/img/structure/B13124988.png)






